molecular formula C25H25N3O2S B2964286 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone CAS No. 955830-05-4

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone

Cat. No.: B2964286
CAS No.: 955830-05-4
M. Wt: 431.55
InChI Key: UIYLLYFTQVDVSB-UHFFFAOYSA-N
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Description

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone is a sophisticated synthetic compound designed for advanced pharmacological research. Its molecular architecture integrates a benzothiazole core, a structural motif frequently investigated for its diverse biological activities. The ethoxy substituent on the benzothiazole ring is a critical feature, as electron-donating groups like ethoxy can significantly influence a molecule's electron-donating capacity and its ability to stabilize free radicals, which is a key mechanism in antioxidant research . This compound is furnished strictly for research applications in laboratory settings. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers assume full responsibility for handling this material in accordance with all applicable local, national, and international regulations.

Properties

IUPAC Name

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c1-2-30-21-9-10-22-23(17-21)31-25(26-22)28-13-11-27(12-14-28)24(29)16-18-7-8-19-5-3-4-6-20(19)15-18/h3-10,15,17H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYLLYFTQVDVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone , with CAS number 897470-57-4, is a benzothiazole derivative that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of the compound is C22H25N3O4S2C_{22}H_{25}N_{3}O_{4}S_{2}, with a molecular weight of approximately 459.6 g/mol. The structure features a piperazine ring and a naphthalene moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC22H25N3O4S2C_{22}H_{25}N_{3}O_{4}S_{2}
Molecular Weight459.6 g/mol
CAS Number897470-57-4

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit notable antimicrobial activity. The compound has been shown to inhibit various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 μg/mL against different pathogens. This activity is attributed to the presence of the benzothiazole moiety, which enhances interaction with microbial targets.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, particularly through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate the specific molecular targets involved.

Neuropharmacological Effects

The piperazine component of the compound suggests potential applications in neuropharmacology. Studies have indicated that similar compounds can act as antagonists at serotonin receptors, which may provide insights into their use in treating psychiatric disorders.

Enzyme Inhibition

Molecular docking studies have revealed that the compound can effectively bind to specific enzymes, such as urease and certain kinases. The interaction is primarily mediated through hydrogen bonding and hydrophobic interactions, which are critical for its biological efficacy.

Structure-Activity Relationship (SAR)

The ethoxy substitution at the 6-position of the benzothiazole ring plays a crucial role in enhancing solubility and biological activity compared to other derivatives. SAR studies indicate that modifications to this structure can lead to improved potency and selectivity for biological targets.

Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of various benzothiazole derivatives, including our compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria:

Compound NameMIC (μg/mL)Inhibition (%)
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone15095
Control (Standard Antibiotic)5098

Study 2: Cytotoxicity in Cancer Cell Lines

In another study focusing on anticancer activity, the compound was tested against several cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HeLa10Induction of apoptosis
MCF-715Cell cycle arrest in G2/M phase

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are compared in Table 1, focusing on variations in substituents, molecular weight, and functional groups.

Table 1: Structural Comparison of 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone with Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reference
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone (Target Compound) C₂₇H₂₆N₃O₂S* ~456.0 (estimated) - 6-Ethoxybenzothiazole
- Naphthalen-2-yl ethanone
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone C₂₀H₂₀ClN₃O₃S₂ 450.0 - 6-Chlorobenzothiazole
- 4-Methylsulfonylphenyl
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-triazol-1-yl)ethanone C₂₃H₂₁N₇OS₂ 507.10 - Benzothiazole
- Triazole-linked benzothiazolethio group
1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone C₁₉H₁₉FN₄O₂S 386.4 - Acetylpiperazine
- Imidazo[2,1-b]thiazole with 4-fluorophenyl
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives Variable (e.g., C₁₆H₂₀N₆O) ~320–400 - Tetrazole core
- Allylpiperazine

*Estimated based on structural similarity to and .

Impact of Substituents on Physicochemical Properties

Benzothiazole Modifications: The 6-ethoxy group in the target compound enhances lipophilicity compared to the 6-chloro substituent in ’s analog (Cl: electronegative, ethoxy: electron-donating). This may improve membrane permeability but reduce aqueous solubility . 450 g/mol) .

Piperazine-Ethanone Linkage: The piperazine-ethanone scaffold is conserved across analogs, enabling structural diversity at the aryl/heteroaryl termini. For example, imidazo[2,1-b]thiazole () introduces a fused heterocycle, which may alter binding affinity compared to benzothiazole derivatives .

Functional Group Effects :

  • Tetrazole-containing analogs () exhibit lower molecular weights (~320–400 g/mol) and higher nitrogen content, which may improve solubility but reduce metabolic stability compared to benzothiazole derivatives .

Spectral and Analytical Data

  • provides detailed NMR and mass spectrometry (EI-MS) data for benzothiazole-piperazine-ethanone derivatives. For instance, compound 5j (C₂₃H₂₁N₇OS₂) shows a molecular ion peak at m/z 507.10, with elemental analysis (C: 54.42%, H: 4.17%, N: 19.31%) aligning closely with theoretical values . Similar analytical rigor would apply to the target compound.
  • highlights ESI-MS data for urea derivatives (e.g., m/z 484.2–602.2 [M+H]⁺), suggesting that the target compound’s mass spectrum would likely show a prominent [M+H]⁺ peak near m/z 457 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including diazotization, coupling, and nucleophilic substitution. For example, diazotization of 6-ethoxybenzo[d]thiazole derivatives followed by coupling with naphthalen-2-yl ethanone intermediates is a key step. Friedel-Crafts acylation (using Eaton’s reagent as both a catalyst and solvent) may facilitate electrophilic aromatic substitution in naphthalene systems, as demonstrated in heterocyclic compound synthesis . Piperazine rings are often introduced via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ in DMF .

  • Key Considerations :

  • Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures).
  • Yield optimization through temperature control (e.g., reflux at 80–120°C) and stoichiometric ratios .

Q. How is the compound characterized using spectroscopic and analytical methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For instance, naphthalene protons appear as multiplets (δ 7.2–8.5 ppm), while piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm). Ethoxy groups show characteristic triplets (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
  • HRMS : Verify molecular weight (e.g., calculated vs. observed mass for C₂₃H₂₃N₃O₂S). Discrepancies >2 ppm require re-evaluation of synthetic intermediates .
  • Elemental Analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

  • Methodological Answer :

  • Electrophile Activation : Eaton’s reagent (P₂O₅ in methanesulfonic acid) enhances electrophilicity of carbonyl groups via hydrogen bonding, improving coupling efficiency (e.g., 90–96% yields in similar thiazole syntheses) .

  • Solvent-Free Conditions : Minimize side reactions (e.g., hydrolysis) and reduce purification complexity .

  • Microwave-Assisted Synthesis : Accelerate reaction times (e.g., 15–30 minutes vs. 4–12 hours under conventional heating) for intermediates like benzo[d]imidazoles .

    • Data Contradiction Analysis : If yields drop below 50%, investigate competing pathways (e.g., over-oxidation of thiazole rings or piperazine ring-opening). TLC monitoring (using ethyl acetate/hexane gradients) helps identify byproducts early .

Q. What strategies resolve contradictory data in structural elucidation (e.g., ambiguous NMR assignments)?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, naphthalene protons may couple with adjacent groups, while piperazine protons exhibit scalar coupling (³JHH ≈ 2–4 Hz) .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles. Pyrazoline derivatives with similar substituents have been validated this way .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to suppress solvent peaks and clarify exchangeable protons (e.g., NH in piperazine) .

Q. How can derivatives of this compound be designed for biological activity studies?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute ethoxy groups with methoxy or halogen atoms to modulate lipophilicity and binding affinity .
  • Bivalent Ligand Design : Link naphthalene or thiazole moieties to secondary pharmacophores (e.g., benzoxazolones) via alkyl spacers. This approach has improved selectivity for CNS targets in related compounds .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like serotonin 5-HT₁A or dopamine D₂, informed by structural analogs .

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